molecular formula C21H20BrNO3 B5265033 2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-8-methoxyquinoline

2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-8-methoxyquinoline

Cat. No.: B5265033
M. Wt: 414.3 g/mol
InChI Key: QMKNQNLZYZBCJU-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-8-methoxyquinoline, also known as BMQ, is a chemical compound that has been the subject of scientific research due to its potential uses in various fields. BMQ belongs to the family of quinolines, which are organic compounds that have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-8-methoxyquinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer progression, inflammation, and oxidative stress. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. In addition, this compound has been shown to reduce inflammation and oxidative stress in various animal models.

Advantages and Limitations for Lab Experiments

2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-8-methoxyquinoline has several advantages for lab experiments, including its high purity and stability, its relatively low cost, and its potential for use as a fluorescent probe for imaging applications. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-8-methoxyquinoline. One direction is to investigate the structure-activity relationships of this compound and its derivatives to identify more potent and selective compounds for various applications. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to determine its safety and efficacy as a potential drug candidate. Finally, this compound could be used as a starting material for the synthesis of other quinoline derivatives with potential biological activities.

Synthesis Methods

2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-8-methoxyquinoline can be synthesized through a multistep reaction pathway that involves the condensation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with 2-acetyl-8-methoxyquinoline. The resulting product is then subjected to a Wittig reaction, which leads to the formation of the vinyl group. The final step involves the cyclization of the compound to form this compound. The synthesis of this compound has been optimized in recent years to improve the yield and purity of the compound.

Scientific Research Applications

2-[2-(3-bromo-4-ethoxy-5-methoxyphenyl)vinyl]-8-methoxyquinoline has been the subject of scientific research due to its potential uses in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging applications. This compound has also been used as a starting material for the synthesis of other quinoline derivatives with potential biological activities.

Properties

IUPAC Name

2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-8-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO3/c1-4-26-21-17(22)12-14(13-19(21)25-3)8-10-16-11-9-15-6-5-7-18(24-2)20(15)23-16/h5-13H,4H2,1-3H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKNQNLZYZBCJU-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=CC2=NC3=C(C=CC=C3OC)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C/C2=NC3=C(C=CC=C3OC)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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